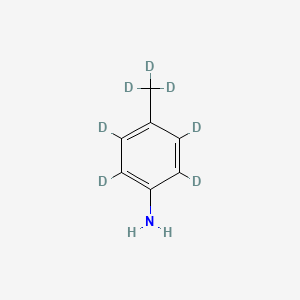

4-Toluidine-d7 (Major)

Description

Significance of Deuterated Compounds in Scientific Inquiry

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is a particularly valuable tool in isotopic labeling. tengerchemical.com It has one proton and one neutron, giving it approximately twice the mass of the most common hydrogen isotope, protium (B1232500) (¹H). This significant mass difference makes deuterated compounds, where one or more hydrogen atoms have been replaced by deuterium, easily distinguishable in a variety of analytical techniques.

In Nuclear Magnetic Resonance (NMR) spectroscopy , a technique that provides detailed information about the structure and dynamics of molecules, deuterated solvents are essential. tengerchemical.com They are used to dissolve the sample without creating a large solvent signal that would otherwise obscure the signals from the compound of interest. tcichemicals.com This leads to clearer, higher-resolution spectra, enabling more accurate structural analysis. tengerchemical.com

In mass spectrometry , deuterated compounds are widely used as internal standards. clearsynth.com An internal standard is a known amount of a substance added to a sample to aid in the quantification of a specific analyte. Because deuterated compounds have nearly identical chemical and physical properties to their non-deuterated counterparts, they behave similarly during sample preparation and analysis. However, their different mass allows them to be distinguished by the mass spectrometer. This allows for more precise and accurate quantification of the target analyte by correcting for any loss of sample during preparation or fluctuations in the instrument's signal. clearsynth.com

Furthermore, deuterium labeling is crucial for metabolic studies . simsonpharma.com By introducing a deuterated drug or compound into a biological system, researchers can track its metabolic fate. simsonpharma.com The deuterium atoms act as a "tag," allowing scientists to identify the various metabolites that are formed as the body processes the compound. This information is invaluable for understanding drug efficacy, toxicity, and the biochemical pathways involved in metabolism. simsonpharma.com The substitution of hydrogen with deuterium can also alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect, which can be exploited to improve the pharmacokinetic properties of drugs. tengerchemical.com

Overview of 4-Toluidine-d7 (Major) as a Research Tool

4-Toluidine-d7 is a deuterated form of 4-toluidine, an aromatic amine. In 4-Toluidine-d7, seven of the hydrogen atoms have been replaced with deuterium isotopes. This high level of deuteration makes it an excellent internal standard for the quantification of 4-toluidine in various samples. myskinrecipes.comcymitquimica.com

The use of 4-Toluidine-d7 as an internal standard is particularly important in fields such as environmental monitoring and toxicology. For example, it can be used to accurately measure the concentration of 4-toluidine, a compound used in the manufacturing of dyes and other chemicals, in environmental samples or to monitor occupational exposure. nih.gov

The table below provides key information about 4-Toluidine-d7:

| Property | Value |

| Chemical Formula | C₇D₇H₂N |

| CAS Number | 68693-08-3 cymitquimica.com |

| Molecular Weight | 114.20 scbt.com |

| Appearance | White to Off-White Solid chemicalbook.com |

| Synonyms | 4-Methylaniline-d7, 4-Aminotoluene-d7, 4-Methylbenzenamine-d7 scbt.com |

This table is interactive. Click on the headers to sort the data.

Scope and Research Focus of Deuterated Aromatic Amines

Deuterated aromatic amines, a class of compounds that includes 4-Toluidine-d7, are indispensable tools in modern analytical chemistry and metabolic research. Their primary application lies in their use as internal standards for quantitative analysis using mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govacs.org

The use of deuterated analogs as internal standards significantly improves the accuracy and precision of analytical methods. nih.gov This is because the deuterated standard co-elutes with the unlabeled analyte and experiences similar matrix effects, which are interferences from other components in the sample. By comparing the signal of the analyte to that of the known concentration of the deuterated internal standard, researchers can obtain highly reliable quantitative results. clearsynth.com

Deuterated aromatic amines have been instrumental in a wide range of research applications, including:

Environmental Analysis: Detecting and quantifying trace levels of aromatic amines, which can be environmental pollutants, in samples such as water, soil, and air.

Toxicology and Occupational Health: Monitoring human exposure to potentially carcinogenic aromatic amines, like those found in tobacco smoke or industrial settings. nih.govnih.gov

Metabolomics: Identifying and quantifying amine-containing metabolites in biological samples to understand metabolic pathways and disease processes. acs.org

Reaction Mechanism Studies: Elucidating the mechanisms of chemical reactions by tracing the path of the deuterium-labeled amine. simsonpharma.comresearchgate.net

The development of new and efficient methods for the synthesis of selectively deuterated amines continues to be an active area of research, driven by the increasing demand for these valuable compounds in various scientific disciplines. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXMPPFPUUCRFN-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858491 | |

| Record name | 4-(~2~H_3_)Methyl(~2~H_4_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68693-08-3 | |

| Record name | 4-(~2~H_3_)Methyl(~2~H_4_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Enrichment of 4 Toluidine D7 Major

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into a specific molecule can be achieved through various methods, with hydrogen-deuterium (H/D) exchange reactions being a primary strategy. rsc.org This approach is often the most direct and atom-efficient way to create labeled compounds. rsc.org

Achieving the desired d7 isotopic labeling for 4-toluidine, which involves deuteration at three positions on the methyl group and four positions on the aromatic ring, necessitates highly selective chemical methods. Transition-metal-catalyzed H/D exchange is a powerful tool for controlling the site of deuteration (regioselectivity). rsc.orgsnnu.edu.cn

Palladium (Pd) Catalysis: Palladium catalysts can facilitate the ortho-C–H deuteration of aromatic compounds, including those with directing groups like sulfonamides. snnu.edu.cn The reaction often proceeds through the formation of an aryl-palladium complex, which then reacts with a deuterium source, such as deuterated acetic acid (d4-acetic acid). snnu.edu.cn

Rhodium (Rh) Catalysis: Rhodium complexes, particularly Rh(III) chloride, are effective for the regiospecific isotopic labeling of aromatic amines and amides at the ortho-position. snnu.edu.cn

Iridium (Ir) Catalysis: Supported iridium nanoparticles have been developed as catalysts for H/D exchange, enabling the deuteration of arenes and heteroarenes under mild conditions. chemrxiv.org These systems can offer complementary regioselectivity to other methods. chemrxiv.org

Silver (Ag) Catalysis: Silver-catalyzed reactions have shown high efficiency for the regioselective deuteration of electron-rich arenes and heteroarenes using deuterium oxide (D₂O) as the deuterium source. rsc.org For aniline (B41778) derivatives, this method can achieve high levels of deuterium incorporation at the ortho- and para-positions under neutral and mild conditions. rsc.org

Another approach involves microwave-mediated H/D exchange, which has been studied for aniline derivatives using a platinum catalyst, in some cases leading to fully deuterated compounds. cardiff.ac.uk

The synthesis of 4-Toluidine-d7 can be approached by either introducing the amino functional group to a pre-deuterated aromatic core or by deuterating a toluidine derivative. The general synthesis of non-labeled toluidines often starts with the nitration of toluene, followed by the reduction of the resulting nitrotoluene isomer. iarc.fr

A logical synthetic route for 4-Toluidine-d7 would be to adapt this process using a deuterated precursor. Starting with toluene-d8, a fully deuterated version of toluene, one could perform nitration to produce 4-nitrotoluene-d7, followed by a reduction step to yield the final 4-Toluidine-d7 product. smolecule.comiarc.fr Alternatively, a precursor like 4-chlorotoluene-d7 (B13820875) could be used. osti.gov The design of the synthesis aims to maximize the incorporation of deuterium at all seven specified positions while minimizing isotopic impurities. d-nb.info

| Precursor Compound | Potential Synthetic Step | Rationale |

|---|---|---|

| Toluene-d8 | Nitration followed by reduction | Starts with a fully deuterated, commercially available aromatic core. scharlab.com The standard toluidine synthesis can be adapted. iarc.fr |

| 4-Nitrotoluene | H/D Exchange followed by reduction | Allows for deuteration of a commercially available intermediate before conversion to the final product. |

| 4-Chlorotoluene-d7 | Amination | A deuterated precursor that can be converted to the amine. osti.gov |

| p-Toluidine (B81030) | Direct H/D Exchange | Directly labels the target molecule, though achieving complete d7 labeling without side reactions can be challenging. rsc.org |

Regiospecific Deuteration Techniques

Purification and Enrichment Processes for High Isotopic Purity

Following chemical synthesis, the crude product is typically a mixture containing the desired d7-labeled compound, under- or over-deuterated variants (e.g., d5, d6), and non-labeled chemical impurities. d-nb.infomoravek.com Therefore, a critical step in the manufacturing process is purification to isolate and enrich the 4-Toluidine-d7 and ensure high isotopic purity. moravek.com

High-Performance Liquid Chromatography (HPLC) is one of the most reliable and widely used analytical techniques for the purification of isotopically labeled compounds. moravek.com This method separates compounds based on their chemical properties, effectively removing impurities. moravek.com The goal is to achieve a final product with a chemical purity of 98% or greater and an isotopic enrichment that meets the stringent requirements for its intended use, such as in quantitative mass spectrometry. shoko-sc.co.jplgcstandards.com

Characterization of Isotopic Distribution and Purity in Synthesized 4-Toluidine-d7

To confirm the successful synthesis and purification of 4-Toluidine-d7, a combination of analytical methods is employed to verify the chemical structure, purity, and isotopic distribution. moravek.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (proton NMR) and ¹³C NMR are used to confirm the molecular structure. In ¹H NMR of a highly deuterated compound like 4-Toluidine-d7, the proton signals are significantly diminished or absent at the deuterated positions, confirming the locations of deuterium incorporation. lgcstandards.comhw.ac.uk The analysis is performed in a deuterated solvent to prevent signals from the solvent from obscuring the signals from the sample. fluorochem.co.uk

Elemental Analysis: This technique measures the percentage composition of elements (carbon, hydrogen, nitrogen) in the sample. The results are compared against the theoretical values for the deuterated compound to confirm its elemental formula. lgcstandards.com

A certificate of analysis for a commercially available batch of 4-Toluidine-d7 provides a typical example of the characterization data, confirming the structure and detailing the isotopic distribution.

| Isotopologue | Normalized Intensity (%) |

|---|---|

| d0 | 0.00% |

| d1 | 0.00% |

| d2 | 0.01% |

| d3 | 0.05% |

| d4 | 1.80% |

| d5 | 6.02% |

| d6 | 24.16% |

| d7 | 67.95% |

Advanced Analytical Methodologies and Quantification Strategies Utilizing 4 Toluidine D7 Major

Role of 4-Toluidine-d7 as an Internal Standard in Mass Spectrometry

Internal standards are essential in analytical chemistry to correct for variations that can occur during sample preparation, injection, and analysis. scioninstruments.comscioninstruments.com By adding a known quantity of an internal standard to every sample, both standards and unknowns, the calibration is based on the ratio of the analyte signal to the internal standard signal, rather than the absolute response of the analyte. splendidlab.com This approach significantly improves the precision of quantitative analysis. splendidlab.com 4-Toluidine-d7, a stable isotope-labeled analog of 4-toluidine, is particularly well-suited for this role in mass spectrometry. adventchembio.com

Isotope Dilution Mass Spectrometry (IDMS) Applications

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique renowned for its high accuracy and is extensively used by National Metrology Institutes for producing certified reference materials. wikipedia.org The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard, such as 4-Toluidine-d7, to a sample containing the analyte of interest (4-toluidine). wikipedia.org This addition alters the natural isotopic ratio of the analyte in a measurable way. wikipedia.org By precisely measuring the resulting isotope ratio using a mass spectrometer, the exact quantity of the original analyte in the sample can be calculated. wikipedia.org

The key advantage of IDMS is that it does not require quantitative recovery of the analyte from the sample matrix. osti.gov Any losses of the analyte during sample preparation and analysis will be accompanied by a proportional loss of the isotopically labeled internal standard. osti.gov This makes IDMS particularly valuable for complex samples where analyte recovery can be low or variable. wikipedia.org The use of 4-Toluidine-d7 in IDMS allows for highly accurate quantification of 4-toluidine, a compound of interest in various research and monitoring applications. scbt.comepa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation with Deuterated Standards

In the development and validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, deuterated internal standards like 4-Toluidine-d7 are fundamental for achieving reliable quantification. researchgate.net LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. rsc.org The use of a stable isotope-labeled internal standard is considered the best practice because its chemical and physical properties are nearly identical to the analyte. researchgate.net

This similarity ensures that 4-Toluidine-d7 co-elutes with 4-toluidine and experiences the same extraction recovery and ionization response in the mass spectrometer, effectively compensating for matrix effects and other variations. splendidlab.comresearchgate.net Method validation according to international guidelines, such as those from the FDA and EMA, often necessitates the use of deuterated standards to demonstrate method accuracy, precision, linearity, and stability. nih.govrjptonline.orgnih.govmdpi.com For instance, a validated LC-MS/MS method for pharmaceuticals demonstrated acceptable accuracy (80-118%) and precision (<19%) when using deuterated analogues as internal standards. nih.gov

A study on the analysis of 39 primary aromatic amines in human urine utilized LC-MS/MS with deuterated internal standards to achieve a linear dynamic range of 0.1-50 ng/mL and limits of detection between 0.025-0.20 ng/mL. nih.gov This highlights the sensitivity and reliability that can be achieved with methods employing deuterated standards.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) in Analytical Quantification

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is another powerful technique for the quantification of volatile and semi-volatile organic compounds. cleancontrolling.comeuropa.eu Similar to LC-MS/MS, the use of deuterated internal standards is a common practice in GC-MS/MS to enhance the accuracy and precision of quantitative analysis. adventchembio.com 4-Toluidine-d7, being structurally and chemically almost identical to 4-toluidine, behaves similarly during the extraction and analysis process, allowing for precise mass differentiation in the spectrometer. adventchembio.comchromforum.org

In GC-MS analysis, it has been observed that analytes can sometimes have a higher mass response than their equimolar deuterated analogs, which could lead to quantification discrepancies. researchgate.net However, studies have shown that for many compounds, GC/MS and GC/MS-MS methods yield results with deviations of less than 10% from each other, demonstrating the reliability of the technique when properly validated. d-nb.info The use of isotope dilution GC-MS is a well-established method for the analysis of priority pollutants. epa.gova2gov.org

Enhancement of Analytical Precision and Accuracy via Deuterated Analogues

The use of deuterated analogues like 4-Toluidine-d7 as internal standards is a cornerstone for enhancing the precision and accuracy of quantitative analytical methods. adventchembio.com Precision refers to the closeness of repeated measurements to each other, while accuracy indicates the closeness of a measurement to the true value. Deuterated standards improve both by compensating for systematic and random errors that can occur at various stages of an analytical procedure. scioninstruments.comsplendidlab.com

These standards are added to the sample at a known concentration at the beginning of the workflow. scioninstruments.com Because they are nearly identical to the analyte, they experience similar effects from the sample matrix, extraction efficiency, and instrument response. splendidlab.comresearchgate.net By calculating the ratio of the analyte signal to the internal standard signal, variations are normalized, leading to more consistent and reliable results. splendidlab.com For example, a study validating a method for 30 pharmaceuticals found that deuterated analogues adequately corrected for inter-individual variability in matrix effects, resulting in acceptable accuracy and precision. nih.gov

| Parameter | Analysis without Internal Standard | Analysis with Internal Standard |

|---|---|---|

| Relative Standard Deviation (RSD) | Higher | Lower |

| Accuracy | Variable | Improved |

| Susceptibility to Matrix Effects | High | Low |

Application in Complex Matrix Analysis for Research Systems (e.g., environmental samples, non-human biological matrices)

Analyzing target compounds in complex matrices such as environmental samples (e.g., water, soil) and non-human biological matrices presents significant analytical challenges. adventchembio.com These matrices often contain a multitude of interfering substances that can enhance or suppress the analyte signal in the mass spectrometer, a phenomenon known as the matrix effect. scioninstruments.com Deuterated internal standards like 4-Toluidine-d7 are invaluable in overcoming these challenges. adventchembio.com

Because the deuterated standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in a very similar way. splendidlab.comresearchgate.net This allows for effective compensation of matrix effects, leading to accurate quantification even at trace levels. adventchembio.com For example, deuterated nitrosamine (B1359907) standards are used for analyzing a variety of matrices including APIs, finished dosage forms, biological fluids, and environmental samples like water, soil, and air. adventchembio.com Similarly, methods have been developed for analyzing aromatic amines in groundwater and human urine using deuterated internal standards to ensure accuracy. nih.govd-nb.info

| Matrix Type | Analytical Challenge | Role of 4-Toluidine-d7 | Example Application |

|---|---|---|---|

| Environmental Water | Low analyte concentration, presence of organic and inorganic interferents. | Corrects for extraction variability and matrix-induced signal suppression/enhancement. | Quantification of aniline (B41778) derivatives in groundwater. d-nb.info |

| Non-human Biological Tissue | Complex mixture of lipids, proteins, and other endogenous compounds. | Mimics analyte behavior during extraction and ionization, ensuring accurate measurement. | Quantification of pharmaceuticals in brain homogenate. nih.gov |

| Soil/Sediment | Strong analyte adsorption to matrix components, presence of humic acids. | Accounts for losses during extraction and cleanup steps. | Analysis of organic pollutants in soil. a2gov.org |

Methodological Advancements in Sample Preparation for Isotopic Analysis

Effective sample preparation is a critical step for reliable isotopic analysis. iaea.org The goal is to isolate the analyte of interest from the complex sample matrix while ensuring that the isotopic integrity of both the analyte and the internal standard is maintained. researchgate.net Recent advancements have focused on developing more efficient, and sometimes automated, sample preparation techniques. awi.desemanticscholar.org

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used methods. scioninstruments.com For instance, a fully automated SPE robotic system has been shown to minimize manual labor and human error, leading to increased sample throughput and robustness in the analysis of pharmaceuticals in blood and brain tissue. nih.gov For the analysis of aromatic amines in urine, a hydrolysis step followed by liquid-liquid extraction with methyl-tert-butyl ether (MTBE) was optimized to achieve high recovery and sensitivity. nih.gov

The choice of sample preparation technique depends on the analyte's properties and the complexity of the matrix. For isotopic analysis of geological samples, acid digestion is a common method to bring solid samples into solution. researchgate.net In all cases, the addition of the deuterated internal standard like 4-Toluidine-d7 at the earliest stage of the sample preparation process is crucial to account for any analyte loss during the subsequent steps. scioninstruments.com

Mechanistic Elucidation in Chemical and Biochemical Transformations Employing 4 Toluidine D7 Major

Investigation of Reaction Mechanisms via Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a key principle used to understand reaction mechanisms. It describes the change in reaction rate that occurs when an atom in a reactant is substituted with one of its isotopes. wikipedia.orgprinceton.edu The mass difference between hydrogen and deuterium (B1214612) can lead to significant and measurable KIEs, providing deep insights into the transition state of a reaction. libretexts.org

Deuterium Labeling for Rate-Determining Step Identification

Table 1: Representative Kinetic Isotope Effects (KIEs) in Amine Oxidation

| Reaction Type | Substrate Example | Observed KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| N-Dealkylation by Cytochrome P450 Models | N,N-dimethylaniline | ~4.0 - 4.9 | C-H bond cleavage is rate-limiting rsc.org |

| Bromination of Acetone | Acetone | ~7.0 | Tautomerization involving C-H bond breaking is rate-limiting libretexts.org |

| Oxidation by Monoamine Oxidase (MAO) B | Benzylamines | Large | C-H bond cleavage is part of the rate-limiting step nih.gov |

Elucidation of Reaction Pathway Intermediates

Isotopic labeling with 4-Toluidine-d7 is also invaluable for discovering and characterizing transient intermediates—short-lived molecules that are formed during a reaction but are not the final products. numberanalytics.com By tracking the deuterium labels using techniques like mass spectrometry or NMR spectroscopy, researchers can deduce the structure of these fleeting species. nih.govuni-koeln.de For instance, in a reaction involving deuterated p-toluidine (B81030), the presence of deuterium in a specific position on the product molecule confirms the involvement of a particular intermediate, such as a carbene species. nih.gov This allows for the validation or refutation of proposed reaction pathways and provides a more complete picture of the transformation. numberanalytics.comrsc.org

Tracing Biochemical Pathways and Metabolic Fates (Non-human Models)

In biological systems, understanding how a foreign compound (xenobiotic) is processed is crucial. 4-Toluidine-d7 acts as a stable isotope tracer, enabling scientists to follow its metabolic journey in non-human models like cell cultures and microbial systems without resorting to radioactive materials. scbt.comnih.govisotope.com

Isotopic Tracing in Cellular and Microbial Systems

When 4-Toluidine-d7 is introduced into a cellular or microbial environment, it undergoes the same metabolic processes as its non-labeled counterpart. nih.gov Analytical methods, particularly mass spectrometry coupled with chromatography (GC-MS or LC-MS), can easily distinguish between the deuterated compound and its metabolites from the naturally occurring, non-deuterated molecules in the system. nih.govnih.gov This allows for unambiguous tracking of how 4-toluidine is absorbed, distributed, metabolized, and excreted. This technique is instrumental in studies of biodegradation, helping to identify the microorganisms responsible for breaking down the compound and the resulting byproducts. osti.gov

Understanding Biotransformation Mechanisms

Biotransformation is the process by which living organisms modify chemical compounds, typically through enzymatic action. researchgate.netmhmedical.com These reactions, often categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation), make compounds more water-soluble for easier excretion. mhmedical.com Using 4-Toluidine-d7 helps to unravel the specific mechanisms of these enzymatic transformations. For example, the metabolism of toluidine in rats is known to involve ring hydroxylation to form metabolites like 2-amino-5-methylphenol. industrialchemicals.gov.au By using the deuterated form, researchers can confirm the sites of oxidation by observing the retention or loss of deuterium atoms. This can provide strong evidence for the involvement of specific enzymes, such as cytochrome P450s, which are known to play a major role in drug and xenobiotic metabolism. nih.govnih.gov

Table 2: Known and Postulated Metabolites of Toluidine in Non-Human Models

| Parent Compound | Metabolite | Transformation Type | Model System |

|---|---|---|---|

| p-Toluidine | 2-Amino-5-methylphenol | Ring Hydroxylation (Phase I) | Rats industrialchemicals.gov.au |

| p-Toluidine | N-acetyl-p-toluidine | Acetylation (Phase II) | Mice nih.gov |

| o-Toluidine | 4-Amino-m-cresol | Hydroxylation (Phase I) | Rats, Mice nih.gov |

| N,N-dimethyl-p-toluidine | N-methyl-p-toluidine | N-demethylation (Phase I) | Rats, Mice (Postulated) researchgate.net |

Deuterium Exchange Studies and Hydrogen Bonding Dynamics

The deuterium atoms on the amino group (-ND2) of 4-Toluidine-d7 can be exchanged with hydrogen atoms from a solvent (like water) or other molecules. rsc.orgnih.gov The rate of this hydrogen-deuterium exchange can be monitored, often by NMR spectroscopy, to provide valuable information on the chemical environment of the amino group. These studies help reveal the dynamics of hydrogen bonding—a crucial intermolecular force that governs molecular recognition, protein folding, and the physical properties of substances. acs.orgrsc.org The strength and nature of hydrogen bonds involving the amino group can be probed by observing how easily the deuterium is exchanged, offering insights into the molecule's interactions with its surroundings. nih.govresearchgate.net

Spectroscopic Interrogation and Structural Dynamics Studies of 4 Toluidine D7 Major

Nuclear Magnetic Resonance (NMR) Spectroscopy Applicationsufc.br

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. In the context of isotopically labeled compounds like 4-Toluidine-d7, both deuterium (B1214612) (²H) and proton (¹H) NMR provide complementary and crucial information.

Deuterium NMR for Structural Insightswikipedia.org

Deuterium (²H) NMR spectroscopy is the definitive method for verifying the successful incorporation of deuterium into a molecule and quantifying the level of isotopic enrichment. For a compound like 4-Toluidine-d7, which is intended to be highly deuterated, ²H NMR offers direct evidence of the label's presence. wikipedia.org

The technique is highly specific, as only the deuteron (B1233211) nuclei are observed. A ²H NMR spectrum of 4-Toluidine-d7 will show distinct signals corresponding to the deuterium atoms on the aromatic ring, the methyl group (-CD₃), and the amine group (-ND₂). The integration of these peaks allows for the determination of deuterium atom percentage at different sites within the molecule. While the chemical shift range in ²H NMR is similar to that of proton NMR, the resolution is often lower. wikipedia.org However, its primary strength lies in confirming the isotopic labeling and providing rich information for structural verification, which can be challenging with conventional proton NMR alone, especially at high enrichment levels.

Proton NMR Signal Simplification via Deuteration

One of the most significant advantages of using deuterated compounds in analytical chemistry is the simplification of the proton (¹H) NMR spectrum. nih.gov The ¹H NMR spectrum of the parent compound, 4-toluidine, displays multiple signals corresponding to the aromatic protons, the methyl protons, and the amine protons, often with complex splitting patterns due to spin-spin coupling. rsc.org

In contrast, the ¹H NMR spectrum of 4-Toluidine-d7 is dramatically simplified. Since deuterium has a different spin quantum number (I=1) compared to proton (I=1/2), the deuterated positions become "silent" in the ¹H NMR spectrum. nih.govucla.edu This spectral "dilution" effectively removes the signals from the seven deuterated positions, leaving only small residual peaks from any incomplete deuteration. ucla.edu This simplification is invaluable for unambiguously identifying signals from a non-deuterated compound in a mixture or for focusing on a specific, non-deuterated site within a selectively labeled molecule. nih.gov

Interactive Table 1: Comparison of ¹H NMR Signals This table illustrates the simplification of the ¹H NMR spectrum upon deuteration. Data for 4-Toluidine is based on typical values.

| Compound | Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Expected Appearance in Spectrum |

| 4-Toluidine | Aromatic (ring) | 6.6 - 7.0 | Doublets | Complex signals present rsc.org |

| Methyl (-CH₃) | ~2.2 | Singlet | Signal present rsc.org | |

| Amine (-NH₂) | ~3.4 | Broad Singlet | Signal present rsc.org | |

| 4-Toluidine-d7 (Major) | Aromatic (ring) | 6.6 - 7.0 | - | Signals absent or reduced to minor residual peaks |

| Methyl (-CD₃) | ~2.2 | - | Signal absent or reduced to minor residual peaks | |

| Amine (-ND₂) | ~3.4 | - | Signal absent or reduced to minor residual peaks |

Vibrational Spectroscopy (IR, Raman) for Molecular Dynamicsijseas.comspectroscopyonline.com

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecular bonds. mdpi.comjascoinc.com Isotopic substitution with deuterium provides a precise method for assigning these vibrational modes and studying molecular dynamics.

Isotopic Shifts in Infrared and Raman Spectra

The frequency of a molecular vibration is fundamentally dependent on the masses of the atoms involved and the strength of the bond connecting them. According to Hooke's Law for a simple harmonic oscillator, a heavier mass leads to a lower vibrational frequency. Consequently, substituting a light hydrogen atom (¹H) with a heavier deuterium atom (²H) causes a predictable shift of the corresponding vibrational band to a lower wavenumber (frequency) in both IR and Raman spectra. researchgate.net

This isotopic shift is a powerful tool for vibrational assignment. For example, the C-H stretching vibrations typically observed in the 2800-3100 cm⁻¹ region of an IR spectrum will shift to a significantly lower frequency for C-D bonds. Similarly, N-H stretching and bending modes will shift upon deuteration to N-D. By comparing the spectra of 4-toluidine and 4-Toluidine-d7, researchers can definitively assign bands to the methyl, aromatic, and amine groups. ijseas.com

Interactive Table 2: Predicted Isotopic Shifts in Vibrational Spectra This table shows key vibrational modes for p-toluidine (B81030) and the expected effect of deuteration. Frequencies for p-toluidine are from experimental data. ijseas.com

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) in 4-Toluidine ijseas.com | Expected Shift in 4-Toluidine-d7 |

| Symmetric Stretch | Amine N-H | 3359 | Shifts to lower frequency (N-D stretch) |

| Asymmetric Stretch | Amine N-H | 3442 | Shifts to lower frequency (N-D stretch) |

| Symmetric Stretch | Methyl C-H | 2921 | Shifts to lower frequency (C-D stretch) |

| Aromatic Stretch | Aromatic C-H | 3021 | Shifts to lower frequency (C-D stretch) |

| Scissoring | Amine N-H | 1621 | Shifts to lower frequency (N-D scissoring) |

| C-N Stretch | Aromatic C-N | 1290 | Minor shift expected |

Correlating Spectral Signatures with Conformational Changes

Isotopic labeling with deuterium is instrumental in these studies. By providing unambiguous assignments for vibrational bands, deuteration allows researchers to track the behavior of specific parts of the molecule as conditions change (e.g., temperature, pressure, or solvent). For instance, a change in the frequency of a deuterium-labeled methyl group's vibration can be directly correlated with a change in its rotational freedom or interaction with its surroundings, providing clear insight into the conformational dynamics of 4-Toluidine-d7. uvic.ca

Advanced Spectroscopic Techniques for Isotope-Resolved Analysisosti.govaps.org

The utility of 4-Toluidine-d7 extends to advanced spectroscopic methods where the mass difference between hydrogen and deuterium is key to resolving complex processes. High-resolution techniques can often distinguish between isotopologues, providing a level of detail unattainable with unlabeled compounds. aps.org

In mechanistic studies, 4-Toluidine-d7 can be used as a labeled reactant. osti.gov Analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can then track the deuterated label through complex reaction pathways. nih.gov The distinct mass of the deuterated fragments allows for their unambiguous identification, helping to elucidate reaction mechanisms, identify intermediates, and map metabolic pathways. Similarly, advanced multi-dimensional and multinuclear NMR experiments can leverage the presence of deuterium to probe molecular structure and dynamics in intricate biological or chemical systems. ufc.br

Environmental Behavior and Transformation Studies of Toluidine Isotopologues

Environmental Fate and Transport Modeling with Deuterated Analogs

Deuterated analogs like 4-toluidine-d7 are instrumental in developing and validating environmental fate and transport models. These models are essential for predicting how contaminants like toluidine move through and persist in different environmental compartments such as air, water, and soil. The distinct mass of the deuterated compound allows it to be differentiated from its naturally occurring, non-deuterated counterpart, providing a clear signal for tracking and quantification.

Quantification of Environmental Contaminants

The primary application of 4-Toluidine-d7 in environmental analysis is its use as an internal standard in isotope dilution mass spectrometry (IDMS). a2gov.orgepa.govepa.gov This technique is a cornerstone for the accurate quantification of environmental contaminants.

Here's how it works:

A known amount of 4-Toluidine-d7 is added to an environmental sample (e.g., water, soil, sludge) before extraction and analysis. a2gov.org

During sample preparation and analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), any loss of the target analyte (4-toluidine) will be mirrored by a proportional loss of the deuterated internal standard. a2gov.orgnih.gov

By comparing the signal intensity of the native toluidine to that of the known quantity of 4-Toluidine-d7, a precise and accurate concentration of the contaminant in the original sample can be determined, correcting for variability in the analytical process. a2gov.orgsmolecule.com

This method is particularly valuable for complex matrices like soil and sludge where interferences can be significant. a2gov.orgepa.gov The use of a stable isotopically labeled analog is a key feature of several EPA methods for the analysis of volatile and semi-volatile organic compounds in various environmental media. a2gov.orgepa.gov

Table 1: Application of 4-Toluidine-d7 in Contaminant Quantification

| Analytical Technique | Matrix | Role of 4-Toluidine-d7 | Key Advantage |

|---|---|---|---|

| GC-MS | Water, Soil, Sludge | Internal Standard | Corrects for extraction inefficiency and matrix effects. |

| LC-MS/MS | Urine, Water | Internal Standard | High specificity and sensitivity for complex biological and environmental samples. nih.gov |

| Isotope Dilution Analysis | Various Environmental Samples | Tracer and Standard | Provides high accuracy and precision in concentration measurements. a2gov.org |

Isotopic Tracing of Chemical Transformations in Soil and Water Systems

Isotopic tracing with compounds like 4-toluidine-d7 provides powerful insights into the chemical and biological transformations of toluidine in complex soil and water systems. scbt.com This approach allows scientists to follow the "fate" of the toluidine molecule as it undergoes various reactions.

When 4-toluidine-d7 is introduced into a soil or water environment, its unique isotopic signature allows it to be tracked over time. Researchers can monitor the decrease in the concentration of the parent compound and the appearance of deuterated metabolites. This information is critical for:

Determining reaction rates: By measuring the rate at which 4-toluidine-d7 disappears, kinetic studies can be performed to understand how fast the compound degrades under different environmental conditions.

Identifying transformation products: The mass of the degradation products will reflect the presence of deuterium (B1214612), confirming their origin from the initial labeled toluidine.

Elucidating reaction mechanisms: The position of the deuterium atoms on the molecule can provide clues about the specific bonds that are broken during transformation reactions.

For example, studies using deuterated compounds can help differentiate between biotic and abiotic degradation processes. cefic-lri.org This is achieved by comparing the transformation in sterile versus non-sterile soil or water samples.

Methodologies for Monitoring Toluidine Derivatives in Environmental Samples

The development of robust and sensitive analytical methods is essential for monitoring the presence of toluidine and its derivatives in the environment. cdc.govscbt.com 4-Toluidine-d7 plays a pivotal role in these methodologies, primarily as an internal standard to ensure the accuracy and reliability of the analytical data. scbt.com

Several analytical techniques rely on 4-toluidine-d7 for accurate quantification:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile organic compounds. cdc.gov By adding 4-toluidine-d7 as an internal standard, the method can achieve low detection limits and high precision. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is particularly suited for analyzing less volatile and more polar compounds in complex matrices like urine and wastewater. nih.gov The use of 4-toluidine-d7 in LC-MS/MS methods enhances the accuracy of quantification by correcting for matrix effects and variations in instrument response. nih.gov

Table 2: Research Findings on Monitoring Toluidine Derivatives

| Study Focus | Methodology | Role of 4-Toluidine-d7 | Key Finding | Citation |

|---|---|---|---|---|

| Analysis of primary aromatic amines in human urine | LC-MS/MS | Internal Standard | Enabled the simultaneous quantification of 41 aromatic amines with high accuracy and precision. | nih.gov |

| Determination of volatile organic compounds in water, soil, and sludge | Isotope Dilution GC-MS | Labeled Analog | Corrects for variability in the analytical technique, leading to more reliable data. | a2gov.org |

| Quantification of aniline (B41778) derivatives in groundwater | LC/MS-MS | Internal Standard | Facilitated the development of a sensitive and robust method for trace analysis. | researchgate.net |

Future Research Directions and Emerging Applications of Deuterated 4 Toluidine Analogues

Integration of Multi-Omics Approaches with Isotopic Labeling (Non-clinical)

The convergence of multi-omics technologies with stable isotope labeling, including the use of deuterated compounds like 4-Toluidine-d7, is poised to revolutionize non-clinical research by providing a more systemic understanding of biological processes and toxicity pathways. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of molecular and cellular mechanisms. The integration of isotopically labeled compounds in these studies enhances the precision and depth of analysis.

In the realm of toxicology, multi-omics data integration can significantly improve the confidence in detecting pathway responses to chemical exposure. Deuterated standards, such as 4-Toluidine-d7, can be invaluable in quantitative proteomics and metabolomics. For instance, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful method for quantitative proteomics that relies on isotopic labeling to differentiate between protein populations. Similarly, in metabolomics, deuterated compounds serve as ideal internal standards for mass spectrometry-based analyses, allowing for accurate quantification of metabolites and the elucidation of metabolic pathways.

Future research will likely focus on leveraging deuterated analogues of 4-toluidine to trace the metabolic fate of aromatic amines within cellular systems. By employing multi-omics platforms, researchers can simultaneously monitor changes in gene expression, protein abundance, and metabolite profiles in response to the introduction of the deuterated compound. This integrated approach will provide unprecedented insights into the mechanisms of action and potential toxicity of this class of compounds, moving beyond what single-omics analyses can offer.

Table 1: Applications of Isotopic Labeling in Multi-Omics Studies

| Omics Field | Application of Deuterated Standards (e.g., 4-Toluidine-d7) | Research Goal |

| Proteomics | Internal standards for quantitative mass spectrometry (e.g., SILAC). | Accurate quantification of protein expression changes in response to stimuli. |

| Metabolomics | Tracers to follow metabolic pathways and internal standards for quantification. | Elucidation of metabolic fate and identification of key metabolic products. |

| Transcriptomics | Indirectly, by correlating gene expression changes with metabolic perturbations identified through deuterated tracers. | Understanding the genetic regulation of metabolic pathways affected by the compound. |

Advancements in Automated Synthesis of Complex Deuterated Standards

The growing demand for complex deuterated standards for research and analytical applications has spurred significant advancements in their synthesis, with a strong emphasis on automation and continuous flow chemistry. Traditional batch synthesis methods for deuterated compounds can be time-consuming and may not produce high purity deuterium (B1214612) gas. Automated synthesis platforms, including flow chemistry systems, offer enhanced control over reaction parameters, improved safety, and greater efficiency and scalability.

Flow chemistry, in particular, has shown great promise for isotopic labeling. It allows for precise control of temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and minimized decomposition of sensitive molecules. This is especially beneficial for the synthesis of complex deuterated standards where high isotopic purity is crucial. Researchers are developing continuous flow processes for hydrogen isotope exchange reactions, which are compatible with a wide range of molecules, including nitrogen-containing heterocycles and pharmaceutical compounds. These automated systems can generate deuterium gas from sources like D₂O, offering a more convenient and potentially cost-effective alternative to traditional methods.

Future advancements will likely focus on the development of fully autonomous synthesis platforms that integrate reaction screening, optimization, and production into a single workflow. These systems could utilize machine learning algorithms to predict optimal reaction conditions and guide the synthesis of novel deuterated compounds like analogues of 4-toluidine with specific deuteration patterns. Such automated platforms will be instrumental in creating libraries of complex deuterated standards for a wide range of research applications.

Expansion of Isotopic Tracing in Complex Chemical Systems

Isotopic labeling with deuterium is a cornerstone technique for elucidating reaction mechanisms and tracing the flow of atoms and molecules in complex chemical systems. The distinct mass of deuterium allows it to be easily tracked using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This provides direct evidence for bond formation and cleavage, helping to distinguish between different potential reaction pathways.

The use of deuterated compounds like 4-Toluidine-d7 and its analogues as tracers is expected to expand significantly. In organic synthesis, for example, they can be used to probe the mechanisms of catalysis, including those involving transition metals. By strategically placing deuterium atoms on a molecule, chemists can gain insights into the intimate details of a reaction, such as the nature of intermediates and the stereochemistry of the products.

Beyond reaction mechanisms, isotopic tracing with deuterium is crucial for studying metabolic pathways in biological systems. By administering a deuterated compound, researchers can follow its journey through various metabolic transformations, identifying the resulting metabolites and understanding the enzymes involved. This is particularly relevant for aromatic amines like 4-toluidine, as understanding their metabolism is key to assessing their biological activity and potential toxicity. Future research will likely see the application of these tracing techniques in increasingly complex environments, such as in studies of host-microbiota interactions and their impact on the metabolism of xenobiotics.

Novel Applications in Materials Science and Polymer Chemistry

Deuterated compounds, including aromatic amines, are finding novel and expanding applications in materials science and polymer chemistry. The substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of materials, leading to enhanced performance and enabling new characterization techniques.

One of the most significant applications of deuterated polymers is in neutron scattering. The difference in neutron scattering length between hydrogen and deuterium creates a powerful contrast that allows for the detailed investigation of polymer structures and dynamics. By selectively deuterating components of a polymer blend or a block copolymer, researchers can visualize the morphology and interfaces within the material at the nanoscale. Deuterated aromatic amines like 4-toluidine-d7 could potentially be used as monomers or additives in the synthesis of polymers for such studies. The synthesis of deuterated arylamines for optoelectronic applications is an area of active research.

Furthermore, deuteration can enhance the stability of organic materials. For example, in organic light-emitting diodes (OLEDs), replacing C-H bonds with the stronger C-D bonds can lead to more stable and longer-lasting devices. The development of methods for the large-scale synthesis of deuterated arylamines is crucial for their incorporation into such advanced materials. Future research will likely explore the use of deuterated 4-toluidine analogues in the creation of novel polymers with tailored properties for applications in electronics, coatings, and biomedical devices.

Computational Design of New Deuterated Probes for Specific Research Questions

Computational modeling and in silico design are becoming indispensable tools for the development of new deuterated probes tailored for specific research questions. These computational approaches allow for the rational design of isotopically labeled molecules with desired properties, accelerating the discovery process and reducing the need for extensive experimental screening.

By using quantum chemistry and molecular modeling techniques, researchers can predict how deuteration will affect the properties of a molecule, such as its spectroscopic signatures, binding affinities, and reactivity. This is particularly valuable in designing probes for techniques like NMR spectroscopy and mass spectrometry, where the isotopic label provides the analytical handle. For instance, computational methods can guide the design of deuterated molecules to study protein structure and dynamics through hydrogen-deuterium exchange mass spectrometry (HDX-MS).

In the future, we can expect to see a greater integration of machine learning and artificial intelligence with computational chemistry to design novel deuterated probes. These approaches can be used to create models that predict the properties of deuterated compounds and to perform virtual screenings of large libraries of potential candidates. For example, researchers could computationally design deuterated analogues of 4-toluidine to act as specific probes for certain enzymes or receptors, or to have optimized properties for use in advanced materials. This in silico design process will streamline the development of the next generation of deuterated tools for a wide range of scientific disciplines.

Q & A

Basic: What are the optimal methods for synthesizing 4-Toluidine-d7 with high isotopic purity?

Methodological Answer:

Synthesis typically involves catalytic deuteration of protiated 4-toluidine using deuterium gas (D₂) and transition metal catalysts (e.g., palladium or platinum) under controlled conditions. Key steps include:

- Deuteration Protocol : Use excess D₂ gas in a sealed reactor to maximize H/D exchange at the methyl and amine positions .

- Purification : Post-reaction, employ column chromatography (silica gel, deuterated solvents) to isolate the product, followed by recrystallization to enhance isotopic purity.

- Validation : Confirm deuteration efficiency via -NMR (absence of methyl proton signals at ~2.3 ppm) and mass spectrometry (molecular ion cluster analysis for D₇ incorporation) .

Advanced: How do deuterium isotope effects (IEs) influence the reaction kinetics of 4-Toluidine-d7 in comparison to its protiated analog?

Methodological Answer:

To quantify IEs:

- Experimental Design : Conduct parallel reactions (e.g., acid-base equilibria or nucleophilic substitutions) under identical conditions for both protiated and deuterated forms.

- Kinetic Measurements : Use stopped-flow spectroscopy or -NMR to track reaction rates. Calculate IE () and correlate with tunneling or steric effects.

- Computational Validation : Perform DFT calculations to model transition states and validate observed IEs .

Basic: Which analytical techniques are most reliable for validating the isotopic purity of 4-Toluidine-d7?

Methodological Answer:

- NMR Spectroscopy : -NMR or -NMR (with deuterium decoupling) to quantify residual protiated impurities. The absence of a methyl proton signal confirms >99% deuteration .

- High-Resolution Mass Spectrometry (HRMS) : Analyze isotopic distribution patterns (e.g., M⁺ peaks at m/z 115 for C₇D₇NH₂ vs. m/z 108 for protiated form) .

- Isotopic Ratio Monitoring : Use isotope-ratio IRMS for bulk deuterium content analysis in collaboration with specialized facilities.

Advanced: How can researchers design experiments to study solvent-induced chemical shift variations in 4-Toluidine-d7 using 1H^1H1H-NMR?

Methodological Answer:

- Solvent Screening : Dissolve 4-Toluidine-d7 in deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) and record -NMR spectra at standardized temperatures.

- Parameter Control : Maintain consistent concentration (e.g., 10 mM) and temperature (25°C) to isolate solvent effects.

- Data Interpretation : Compare chemical shifts of aromatic protons (δ 6.8–7.2 ppm) across solvents. Use regression models to correlate solvent polarity/pH with shifts .

Basic: What are common impurities in 4-Toluidine-d7 synthesis, and how can they be mitigated?

Methodological Answer:

- Byproducts : Protio-impurities (e.g., C₇H₃D₄NH₂) from incomplete deuteration or oxidation byproducts (nitro derivatives).

- Mitigation Strategies :

Advanced: How should researchers resolve contradictions in reported vibrational spectra (IR/Raman) of 4-Toluidine-d7 across studies?

Methodological Answer:

- Source Investigation : Compare experimental conditions (e.g., laser wavelength in Raman, sample preparation for IR) and instrument calibration methods.

- Collaborative Replication : Reproduce conflicting studies using standardized protocols (e.g., KBr pellet method for IR).

- Computational Cross-Verification : Simulate spectra using DFT (B3LYP/6-311+G(d,p)) to identify artifacts vs. genuine spectral features .

Basic: What are the best practices for documenting synthetic procedures of 4-Toluidine-d7 to ensure reproducibility?

Methodological Answer:

- Detailed Protocols : Specify catalyst loading (e.g., 5% Pd/C), reaction time (24–48 h), and D₂ pressure (3 atm).

- Data Inclusion : Report NMR/MS raw data (e.g., integration values, isotopic abundance) in supplementary materials.

- Error Reporting : Document batch-to-batch variability and purity thresholds .

Advanced: How can isotopic labeling of 4-Toluidine-d7 be leveraged in mechanistic studies of metabolic pathways?

Methodological Answer:

- Tracer Experiments : Introduce 4-Toluidine-d7 into in vitro enzymatic assays (e.g., cytochrome P450 systems) and track deuterium retention via LC-MS.

- Kinetic Isotope Effect (KIE) Analysis : Compare metabolite formation rates (deuterated vs. protiated) to identify rate-determining steps.

- Spectral Mapping : Use -NMR to monitor deuterium migration in metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.